Product packaging for Methyl 4-bromo-3-(2-bromoethoxy)benzoate(Cat. No.:CAS No. 887757-26-8)

Methyl 4-bromo-3-(2-bromoethoxy)benzoate

Cat. No.: B15372170
CAS No.: 887757-26-8
M. Wt: 337.99 g/mol
InChI Key: CNUQCTSDWAMQMQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(2-bromoethoxy)benzoate is a brominated aromatic ester with the molecular formula C₁₁H₁₁Br₂O₃ (calculated molecular weight: 358.02 g/mol). It features a benzoate core substituted with bromine at the 4-position and a 2-bromoethoxy group at the 3-position. This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. Its synthesis typically involves alkylation or etherification reactions, as exemplified by methods similar to those in and , where bromoethyl groups are introduced via nucleophilic substitution under basic conditions .

The compound’s crystal structure and hydrogen-bonding patterns (if crystallized) can be inferred from analogous brominated benzoate derivatives, such as methyl 4-bromo-3-hydroxybenzoate, which forms helical chains via O–H···O interactions ().

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Br2O3 B15372170 Methyl 4-bromo-3-(2-bromoethoxy)benzoate CAS No. 887757-26-8

Properties

CAS No.

887757-26-8

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

methyl 4-bromo-3-(2-bromoethoxy)benzoate

InChI

InChI=1S/C10H10Br2O3/c1-14-10(13)7-2-3-8(12)9(6-7)15-5-4-11/h2-3,6H,4-5H2,1H3

InChI Key

CNUQCTSDWAMQMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares methyl 4-bromo-3-(2-bromoethoxy)benzoate with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance
Methyl 4-bromo-3-hydroxybenzoate C₈H₇BrO₃ 231.05 -Br (C4), -OH (C3) Intermediate in crystal engineering
Methyl 3,4-bis(cyclopropylmethoxy)benzoate C₁₇H₂₀O₅ 304.34 -OCH₂C₃H₅ (C3, C4) Byproduct in cyclopropane synthesis
Methyl 4-bromo-2-(methoxymethoxy)benzoate C₁₀H₁₁BrO₄ 283.10 -Br (C4), -OCH₂OCH₃ (C2) Structural studies via X-ray diffraction
Methyl benzoate C₈H₈O₂ 136.15 Unsubstituted benzoate Flavoring agent, solvent
Benzyl benzoate C₁₄H₁₂O₂ 212.25 Benzyl ester group Cosmetic preservative, insecticide

Key Observations :

  • Electron-Withdrawing Effects : The bromine substituents in this compound enhance electrophilic aromatic substitution (EAS) reactivity compared to unsubstituted methyl benzoate. This property is critical in directing further functionalization .
  • Steric Hindrance : The 2-bromoethoxy group at C3 introduces steric bulk, reducing reactivity at the ortho position compared to analogues like methyl 4-bromo-3-hydroxybenzoate, which lacks such hindrance .
Physical and Chemical Properties
  • Solubility: Brominated benzoates generally exhibit lower solubility in polar solvents (e.g., water) compared to non-brominated derivatives like methyl benzoate, due to increased hydrophobicity .
  • Thermal Stability: The presence of bromine lowers the melting point relative to non-halogenated esters. For example, this compound is likely a liquid at room temperature, whereas methyl 3,4-bis(cyclopropylmethoxy)benzoate is a crystalline solid .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing Methyl 4-bromo-3-(2-bromoethoxy)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a precursor like 3-(2-hydroxyethoxy)benzoic acid methyl ester. Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts (e.g., FeCl₃) are used. Reaction conditions (temperature, solvent polarity, stoichiometry) must be optimized to avoid over-bromination. For example, using dichloromethane as a solvent at 0–5°C minimizes side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and esterification.
  • Mass Spectrometry (LCMS/HRMS) : Verify molecular ion peaks (e.g., m/z 345 [M+H]+^+) and isotopic patterns consistent with bromine .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves bond lengths and angles, critical for confirming the bromoethoxy group’s orientation .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Due to its brominated and electrophilic nature:

  • Use fume hoods to prevent inhalation of vapors.
  • Wear nitrile gloves and chemical-resistant goggles to avoid skin/eye contact.
  • Store in sealed, amber glass containers under inert gas (e.g., argon) to prevent degradation. Emergency spill protocols include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How do the electron-withdrawing bromine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal lowered LUMO energies at the brominated positions, enhancing electrophilicity. Experimental validation involves kinetic studies comparing reaction rates with non-brominated analogs .

Q. What computational strategies can predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., cytochrome P450 enzymes) using the compound’s 3D structure (optimized via DFT).
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ constants) with inhibitory activity .

Q. How can conflicting spectroscopic data (e.g., unexpected 1^1H NMR splitting patterns) be resolved during structural analysis?

  • Methodological Answer :

  • Variable Temperature NMR : Probe dynamic effects (e.g., restricted rotation of the bromoethoxy group) by acquiring spectra at 25°C and −40°C.
  • 2D NMR (COSY, NOESY) : Identify through-space couplings to confirm substituent proximity.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 4-bromo-3-(chlorosulfonyl)benzoate) to isolate artifacts .

Q. What mechanistic insights explain the compound’s stability under acidic versus basic conditions?

  • Methodological Answer : Hydrolysis studies under controlled pH:

  • Acidic Conditions (pH < 3) : Ester group hydrolyzes to carboxylic acid via acyl-oxygen cleavage (confirmed by LCMS detection of 4-bromo-3-(2-bromoethoxy)benzoic acid).
  • Basic Conditions (pH > 10) : Ether cleavage dominates due to hydroxide attack on the β-carbon of the bromoethoxy group, yielding 3-hydroxybenzoate derivatives. Kinetic isotope effects (KIE) and 18^{18}O-labeling experiments differentiate pathways .

Q. How does the compound’s crystallographic packing affect its physical properties (e.g., melting point, solubility)?

  • Methodological Answer : X-ray diffraction reveals intermolecular interactions:

  • Halogen Bonding : Br···O interactions between bromine and ester carbonyl groups enhance lattice stability (high melting point).
  • Solubility Prediction : Hansen Solubility Parameters (HSPs) calculated from cohesive energy density (CED) correlate with experimental solubility in aprotic solvents (e.g., DMSO > chloroform) .

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